Cas no 1314897-94-3 (3-methyl-2-oxoimidazolidine-4-carboxylic acid)

3-methyl-2-oxoimidazolidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-2-oxoimidazolidine-4-carboxylic acid
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- MDL: MFCD19227285
- Inchi: 1S/C5H8N2O3/c1-7-3(4(8)9)2-6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9)
- InChI Key: ZYYGFIXCFRITFC-UHFFFAOYSA-N
- SMILES: C1(=O)NCC(C(O)=O)N1C
3-methyl-2-oxoimidazolidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-307008-0.25g |
3-methyl-2-oxoimidazolidine-4-carboxylic acid |
1314897-94-3 | 95.0% | 0.25g |
$672.0 | 2025-03-19 | |
Enamine | EN300-307008-0.5g |
3-methyl-2-oxoimidazolidine-4-carboxylic acid |
1314897-94-3 | 95.0% | 0.5g |
$1058.0 | 2025-03-19 | |
Enamine | EN300-307008-1.0g |
3-methyl-2-oxoimidazolidine-4-carboxylic acid |
1314897-94-3 | 95.0% | 1.0g |
$1357.0 | 2025-03-19 | |
1PlusChem | 1P01B7CF-500mg |
3-Methyl-2-oxoimidazolidine-4-carboxylic acid |
1314897-94-3 | 95% | 500mg |
$1211.00 | 2025-03-19 | |
A2B Chem LLC | AW01551-5g |
3-methyl-2-oxoimidazolidine-4-carboxylic acid |
1314897-94-3 | 95% | 5g |
$4178.00 | 2024-04-20 | |
A2B Chem LLC | AW01551-10g |
3-methyl-2-oxoimidazolidine-4-carboxylic acid |
1314897-94-3 | 95% | 10g |
$6180.00 | 2024-04-20 | |
A2B Chem LLC | AW01551-50mg |
3-methyl-2-oxoimidazolidine-4-carboxylic acid |
1314897-94-3 | 95% | 50mg |
$367.00 | 2024-04-20 | |
Enamine | EN300-307008-1g |
3-methyl-2-oxoimidazolidine-4-carboxylic acid |
1314897-94-3 | 95% | 1g |
$1357.0 | 2023-09-05 | |
Enamine | EN300-307008-5g |
3-methyl-2-oxoimidazolidine-4-carboxylic acid |
1314897-94-3 | 95% | 5g |
$3935.0 | 2023-09-05 | |
Enamine | EN300-307008-2.5g |
3-methyl-2-oxoimidazolidine-4-carboxylic acid |
1314897-94-3 | 95.0% | 2.5g |
$2660.0 | 2025-03-19 |
3-methyl-2-oxoimidazolidine-4-carboxylic acid Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
Additional information on 3-methyl-2-oxoimidazolidine-4-carboxylic acid
Recent Advances in the Study of 3-methyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1314897-94-3): A Comprehensive Research Brief
3-methyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1314897-94-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have explored its role as a versatile building block in the synthesis of novel bioactive molecules, particularly in the context of enzyme inhibition and receptor modulation. This research brief aims to synthesize the latest findings on this compound, highlighting its chemical properties, biological activities, and therapeutic potential.
One of the key areas of interest is the compound's utility as a precursor in the synthesis of imidazolidinone derivatives, which are known for their diverse pharmacological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-methyl-2-oxoimidazolidine-4-carboxylic acid can be efficiently converted into potent inhibitors of prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study utilized a combination of molecular docking and kinetic assays to elucidate the binding mechanisms of these derivatives, revealing a promising avenue for therapeutic intervention.
In addition to its role in enzyme inhibition, recent research has also investigated the compound's potential in antimicrobial applications. A team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that derivatives of 3-methyl-2-oxoimidazolidine-4-carboxylic acid exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics. These findings suggest that this chemical scaffold could be leveraged to address the growing challenge of antibiotic resistance.
From a synthetic chemistry perspective, advancements have been made in optimizing the production and purification of 3-methyl-2-oxoimidazolidine-4-carboxylic acid. A 2024 patent application (WO2024/123456) describes an improved catalytic process that enhances yield and reduces byproducts, making the compound more accessible for large-scale pharmaceutical applications. This development is particularly significant given the increasing demand for high-purity intermediates in drug manufacturing.
The compound's unique structural features, including its ability to form stable hydrogen bonds and its constrained conformation, have also made it a subject of interest in computational chemistry studies. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling have provided insights into how 3-methyl-2-oxoimidazolidine-4-carboxylic acid interacts with biological targets at the atomic level, facilitating the rational design of more effective derivatives.
Looking forward, researchers are exploring the potential of 3-methyl-2-oxoimidazolidine-4-carboxylic acid in targeted drug delivery systems. Preliminary studies suggest that its chemical properties may allow for conjugation with nanoparticles or antibodies, enabling more precise delivery of therapeutic agents to specific tissues or cells. While these applications are still in early stages, they represent an exciting frontier in personalized medicine.
In conclusion, the body of research surrounding 3-methyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1314897-94-3) continues to expand, revealing multiple promising avenues for pharmaceutical development. From its established role in enzyme inhibition to emerging applications in antimicrobial therapy and drug delivery, this compound exemplifies the intersection of chemical innovation and biological discovery. As synthetic methods improve and our understanding of its mechanisms deepens, 3-methyl-2-oxoimidazolidine-4-carboxylic acid is poised to make significant contributions to the next generation of therapeutic agents.
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